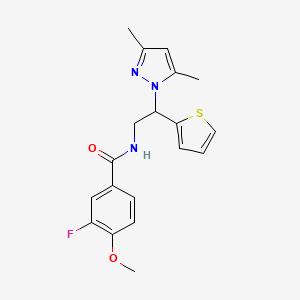

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

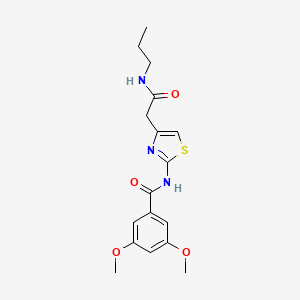

The compound "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide" is a complex molecule that may be related to various research areas, including the synthesis of fluorescent dyes, crystal structure analysis, and pharmacological activities. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and building up complexity through various chemical transformations. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and condensation with ethane-1,2-diamine . Similarly, substituted pyrazole derivatives were prepared from benzamides and treated with hydrazine or phenylhydrazine to afford pyrazoline derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For instance, the crystal structure of a benzamide derivative was determined, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . Another study reported the X-ray crystal structure and optical properties of novel oxadiazole derivatives . These techniques could be employed to analyze the molecular structure of "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide."

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. Schiff bases were synthesized using a Gewald synthesis technique, followed by a reaction with pyrazole-4-carboxaldehyde derivatives . The reactivity of the compound could be studied in the context of its potential to form Schiff bases or other derivatives, which could have implications for its applications in medicinal chemistry or materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include fluorescence, solvatochromism, and antimicrobial activity. Fluorescent dyes bearing thioimidate and thiazolyl moieties displayed fluorescence with quantum yields ranging from 0.1 to 0.88 . The solvatochromism observed in some compounds suggests that emission originates from intramolecular charge transfer (ICT) excited states . Additionally, antimicrobial activity was reported for novel Schiff bases synthesized from a thiophene derivative and pyrazole-4-carboxaldehyde derivatives . These properties could be relevant to the compound , potentially making it useful in biological imaging or as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Novel Antipsychotic Agents

Research on compounds with similar structures to the one , such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has been aimed at developing novel potential antipsychotic agents. These compounds, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This points to a possible application in creating new treatments for psychiatric disorders that may offer fewer side effects than existing medications (Wise et al., 1987).

Anti-inflammatory Activity

Another area of application for related compounds involves anti-inflammatory activities. For instance, N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and shown significant anti-inflammatory activity in assays. This indicates potential uses in developing treatments for inflammatory conditions (Sunder & Maleraju, 2013).

Antiparasitic Agents

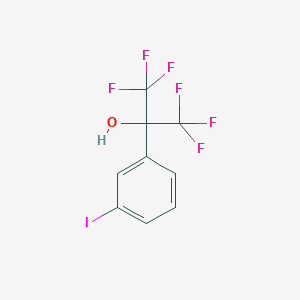

Compounds with specific structural features have been explored for antiparasitic activities. Novel iodotyramides with specific substituents have shown activity against several protozoan parasites, such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, highlighting their potential as antiparasitic agents (Restrepo et al., 2018).

Luminescent Supramolecular Liquid Crystals

The self-assembly of molecules containing the 4-aryl-1H-pyrazole unit into supramolecular liquid crystals that exhibit luminescent properties suggests applications in materials science, particularly in the development of new luminescent materials and potentially in optoelectronic devices (Moyano et al., 2013).

Anti-Arrhythmic Activity

Research into substituted heterocyclic systems derived from related starting materials has led to the discovery of compounds with promising anti-arrhythmic activity, indicating potential applications in cardiovascular medicine (Shalaby et al., 2007).

Safety And Hazards

Without specific studies or data on this compound, it’s hard to provide accurate information about its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Zukünftige Richtungen

The future research on this compound would likely involve further exploration of its biological activity, potential applications, and detailed studies of its physical and chemical properties. It would also be interesting to investigate its synthesis in more detail, including optimizing the reaction conditions and yields.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, specific experimental data and studies would be needed.

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-12-9-13(2)23(22-12)16(18-5-4-8-26-18)11-21-19(24)14-6-7-17(25-3)15(20)10-14/h4-10,16H,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORBIWNDHONVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)OC)F)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)